molecular formula C2H5I B1610447 Iodoethane-1-13C CAS No. 75560-39-3

Iodoethane-1-13C

Cat. No. B1610447
CAS RN: 75560-39-3
M. Wt: 156.958 g/mol
InChI Key: HVTICUPFWKNHNG-VQEHIDDOSA-N
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Description

Iodoethane-1-13C, also known as 1-iodoethane-13C, is an isotope of iodoethane, a volatile, colorless liquid that is used in a variety of laboratory experiments and applications. It is a molecular compound of carbon, hydrogen, and iodine, with a molecular formula of C2H5I-13C. Iodoethane-1-13C is an important tool in the fields of biochemistry and physiology, as it is used in experiments to study the effects of molecules on biological systems.

Scientific Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

Iodoethane-1-13C is commonly used in NMR spectroscopy as an internal standard or for tracing the incorporation of ^13C into molecules. This application is crucial for understanding molecular structures and dynamics. The ^13C label provides a distinct peak in NMR spectra, allowing for precise tracking of the compound in complex mixtures .

Metabolomics

In metabolomics, Iodoethane-1-13C can be used to study metabolic pathways by tracing the flow of carbon atoms. Researchers can administer the compound to biological systems and then use mass spectrometry to analyze how it is metabolized, providing insights into the functioning of metabolic networks .

Mechanism of Action

Target of Action

Iodoethane-1-13C is a stable isotope-labeled compound It’s commonly used in proteomics research , suggesting that it may interact with various proteins or other biomolecules within the cell.

Mode of Action

As a stable isotope-labeled compound, it’s often used as a tracer in biochemical experiments . The presence of the 13C isotope allows researchers to track the compound’s interactions and transformations within biological systems.

Biochemical Pathways

Its use in proteomics research suggests that it may be involved in protein synthesis or modification processes

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Iodoethane-1-13C is currently unavailable. As a small, stable isotope-labeled molecule, it’s likely to have good bioavailability and can be tracked effectively in biological systems .

Result of Action

As a tracer, its primary function is to be tracked within biological systems, rather than to exert a specific cellular effect .

Action Environment

The action of Iodoethane-1-13C can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it’s recommended to be stored at 2-8°C . Light protection is also advised . These factors can influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

iodo(113C)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTICUPFWKNHNG-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13CH2]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480510
Record name Iodoethane-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.958 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iodoethane-1-13C

CAS RN

75560-39-3
Record name Iodoethane-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75560-39-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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